EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE is a type of organosilicon compound characterized by the presence of epoxypropoxypropyl groups at the terminal positions of a polydimethylsiloxane backbone. This compound is known for its unique combination of properties, including flexibility, thermal stability, and chemical resistance, making it valuable in various industrial applications .

Wissenschaftliche Forschungsanwendungen

EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE finds applications in various scientific research fields, including:

Chemistry: Used as a reactive intermediate in the synthesis of advanced materials and coatings

Biology: Employed in the development of biocompatible materials for medical devices and implants

Medicine: Utilized in drug delivery systems and tissue engineering scaffolds

Industry: Applied in the formulation of adhesives, sealants, and surface modifiers for enhanced performance .

Wirkmechanismus

Target of Action

EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE is a type of epoxy-functional silicone. It selectively imparts a wide range of properties associated with silicones, such as low-stress, low-temperature properties, dielectric properties, and release . Its primary targets are substrates such as titanium, glass, or silicon, where it can improve adhesion .

Mode of Action

This compound interacts with its targets through its epoxy functional groups. The ring-strained epoxycyclohexyl group is more reactive than the epoxypropoxy group and undergoes thermally or chemically induced reactions with nucleophiles, including protic surfaces such as cellulosics of polyacrylate resins .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of siloxane crosslinks upon exposure to moisture . This process can improve the chemical resistance of coatings .

Pharmacokinetics

Its physical properties such as viscosity, refractive index, and density have been characterized .

Result of Action

The result of the action of this compound is the formation of a coating with improved adhesion and chemical resistance . The properties of the cured silicone-modified epoxies can vary from hydrophilic to hydrophobic depending on the epoxy content, degree of substitution, and ring-opening of epoxides to form diols .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of siloxane crosslinks, which improves the chemical resistance of coatings, occurs upon exposure to moisture . Additionally, the compatibility of epoxy-functional silicones with conventional epoxies varies, and in some systems, microphase separation can allow a mechanism for stress-relief .

Biochemische Analyse

Biochemical Properties

EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The epoxy groups at the terminal ends of the compound can undergo reactions with nucleophiles, including amino acids and proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, potentially enhancing or inhibiting their functions. Additionally, the polydimethylsiloxane backbone provides flexibility and hydrophobicity, which can influence the overall behavior of the compound in biochemical environments .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell membranes and intracellular components. The compound’s ability to form covalent bonds with proteins can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of membrane proteins can alter signal transduction processes, while interactions with nuclear proteins can impact gene expression and transcriptional regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with biomolecules through its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds. This reactivity allows the compound to modify the structure and function of enzymes, proteins, and other biomolecules. Additionally, the polydimethylsiloxane backbone provides a hydrophobic environment that can influence the solubility and distribution of the compound within biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These changes can impact the compound’s reactivity and interactions with biomolecules. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular and physiological functions. At higher doses, it can exhibit toxic or adverse effects, including inflammation, tissue damage, and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the ring-opening of epoxy groups, leading to the formation of diols and other metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Additionally, the polydimethylsiloxane backbone can undergo oxidative and hydrolytic degradation, contributing to the overall metabolic profile of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes and intracellular compartments. This localization can influence its accumulation and activity within specific cellular regions. Additionally, the compound can be transported across cell membranes through passive diffusion and active transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to various cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles. Targeting signals and post-translational modifications can direct the compound to specific subcellular locations, where it can interact with relevant biomolecules and exert its effects. For example, the compound’s interaction with nuclear proteins can influence gene expression and transcriptional regulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE typically involves the hydrosilylation reaction of polydimethylsiloxane with allyl glycidyl ether in the presence of a platinum catalyst. The reaction conditions include:

Temperature: 80-100°C

Catalyst: Platinum-based catalyst

Solvent: Toluene or other suitable organic solvents

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Reactant Feed: Continuous feeding of polydimethylsiloxane and allyl glycidyl ether

Catalyst Addition: Controlled addition of the platinum catalyst

Reaction Monitoring: Real-time monitoring of reaction parameters to optimize yield and minimize by-products

Analyse Chemischer Reaktionen

Types of Reactions: EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE undergoes several types of chemical reactions, including:

Epoxide Ring-Opening: Reaction with nucleophiles such as amines, alcohols, and acids

Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds

Cross-Linking: Formation of three-dimensional networks through reactions with multifunctional cross-linkers

Common Reagents and Conditions:

Epoxide Ring-Opening: Reagents like primary amines, secondary amines, and alcohols under mild conditions (room temperature to 50°C)

Hydrosilylation: Platinum or rhodium catalysts at elevated temperatures (80-120°C)

Cross-Linking: Multifunctional silanes or siloxanes under ambient conditions or with heat curing

Major Products:

Epoxide Ring-Opening: Formation of hydroxyl-functionalized siloxanes

Hydrosilylation: Formation of silicon-carbon bonds

Cross-Linking: Formation of elastomeric networks with enhanced mechanical properties .

Vergleich Mit ähnlichen Verbindungen

- GLYCIDOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE

- EPOXYCYCLOHEXYL TERMINATED POLYDIMETHYLSILOXANE

- AMINOPROPYL TERMINATED POLYDIMETHYLSILOXANE

Comparison:

- GLYCIDOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE: Similar in structure but with glycidoxypropyl groups instead of epoxypropoxypropyl groups, leading to different reactivity and applications.

- EPOXYCYCLOHEXYL TERMINATED POLYDIMETHYLSILOXANE: Contains epoxycyclohexyl groups, which are more reactive than epoxypropoxypropyl groups, making it suitable for different curing and cross-linking applications.

- AMINOPROPYL TERMINATED POLYDIMETHYLSILOXANE: Features aminopropyl groups, providing different chemical reactivity and applications in polymer synthesis and surface modification .

EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE stands out due to its balanced reactivity, flexibility, and compatibility with various substrates, making it a versatile compound in multiple fields.

Eigenschaften

CAS-Nummer |

102782-97-8 |

|---|---|

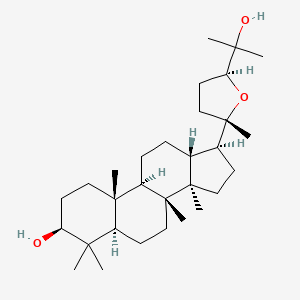

Molekularformel |

C16H34O5Si2 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Q1: How does ETDMS impact the morphology and curing behavior of epoxy resins?

A: ETDMS, when incorporated into epoxy resin systems like Diglycidyl Ether of Bisphenol A (DGEBA), can significantly alter the material's morphology and curing behavior. Research [] suggests that the addition of ETDMS leads to the formation of microstructures within the cured epoxy matrix. This phenomenon is attributed to a reaction-induced microphase separation mechanism. Essentially, as the DGEBA and ETDMS components react and cure, their differing chemical affinities cause them to separate into distinct phases, resulting in the observed microstructures.

Q2: Are there specific applications where the combination of ETDMS and graphene is particularly advantageous?

A: Yes, the combination of ETDMS and graphene has shown promise in creating high-strength, conductive coating films []. ETDMS and Polymethylsilsesquioxane (PMSSQ) react to form a robust network structure. This network effectively supports and binds graphene within the coating, resulting in enhanced mechanical properties. This characteristic is particularly beneficial in applications requiring both electrical conductivity and durability, such as flexible electronics or protective coatings for sensitive electronic components.

Q3: What research methods are commonly employed to study the properties of ETDMS-modified materials?

A: Various analytical techniques are used to characterize and study ETDMS-modified materials. Scanning Electron Microscopy (SEM) allows researchers to visualize the morphology and microstructural features that arise from the addition of ETDMS to epoxy systems []. Differential Scanning Calorimetry (DSC) is another valuable tool, providing insights into the curing kinetics of these materials by measuring the heat flow associated with the curing reaction []. These techniques help researchers understand the structure-property relationships in ETDMS-modified materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.